molecular formula C28H25N5O3S2 B12153497 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153497
M. Wt: 543.7 g/mol
InChI Key: XLRKARFSMZCMRF-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups, including a furan ring, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the furan ring: This step involves the alkylation of the thiazolidinone intermediate with a furan-2-ylmethyl halide.

    Construction of the pyrido[1,2-a]pyrimidinone core: This is typically done through a cyclization reaction involving a suitable precursor, such as a 2-aminopyrimidine derivative, under acidic or basic conditions.

    Final assembly: The final step involves the coupling of the intermediate with 4-phenylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and furan rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Receptor Binding: It can bind to specific receptors, making it useful in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C28H25N5O3S2

Molecular Weight

543.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25N5O3S2/c1-19-9-10-24-29-25(31-13-11-30(12-14-31)20-6-3-2-4-7-20)22(26(34)32(24)17-19)16-23-27(35)33(28(37)38-23)18-21-8-5-15-36-21/h2-10,15-17H,11-14,18H2,1H3/b23-16-

InChI Key

XLRKARFSMZCMRF-KQWNVCNZSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=CC=C6)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.